(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[Cyclohexyl(methyl)amino]cyclopentan-1-ol, also known as cyclopentamine or cyclopentamine hydrochloride, is a cyclic amine compound used in scientific research and laboratory experiments. It is a chiral compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Cyclopentamine is a key component of a variety of synthetic pathways and has been used in a variety of laboratory experiments and clinical studies.
Scientific Research Applications
Synthetic Methods and Stereochemistry
- The parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, demonstrating a method for obtaining specific stereochemical configurations relevant to similar compounds (Davies et al., 2003).
Mechanistic Insights and Chemical Reactions
- A study on the interaction of 2-[cyclohexyl(methyl)amino]benzaldehydes with substituted acetonitriles led to the formation of 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles via a process assumed to proceed through initial Knoevenagel condensation and further ring closure, highlighting a mechanistic approach to constructing spiro compounds (Tverdokhlebov et al., 2006).
properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-13(10-6-3-2-4-7-10)11-8-5-9-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKXYNQGHVBAK-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC[C@H]1O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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